Potassium trifluoro(4-isopropylcyclohexyl)borate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(4-isopropylcyclohexyl)borate can be synthesized through the reaction of cyclohexylboronic acid with potassium bifluoride (KHF2) in the presence of isopropyl alcohol. The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt . The general reaction scheme is as follows:
Cyclohexylboronic acid+KHF2+Isopropyl alcohol→Potassium 4-(propan-2-yl)cyclohexyltrifluoroborate
Industrial Production Methods
Industrial production of potassium 4-(propan-2-yl)cyclohexyltrifluoroborate involves scaling up the laboratory synthesis process. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-isopropylcyclohexyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Coupling Reactions: Palladium catalysts are often used in Suzuki-Miyaura coupling reactions, with bases such as potassium carbonate or sodium hydroxide to facilitate the reaction.
Major Products
Substitution Reactions: The major products are substituted cyclohexyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the cyclohexyl group with an aryl halide.
Scientific Research Applications
Potassium trifluoro(4-isopropylcyclohexyl)borate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium 4-(propan-2-yl)cyclohexyltrifluoroborate involves the transfer of the trifluoroborate group to a palladium catalyst in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the formation of a carbon-carbon bond between the cyclohexyl group and an aryl halide. The molecular targets and pathways involved include the palladium catalyst and the reactant molecules .
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium butyltrifluoroborate
Uniqueness
Potassium trifluoro(4-isopropylcyclohexyl)borate is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties compared to other trifluoroborate salts. This uniqueness makes it particularly useful in specific synthetic applications where the cyclohexyl group is desired.
Properties
IUPAC Name |
potassium;trifluoro-(4-propan-2-ylcyclohexyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BF3.K/c1-7(2)8-3-5-9(6-4-8)10(11,12)13;/h7-9H,3-6H2,1-2H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTASCROGSOSMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CCC(CC1)C(C)C)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BF3K |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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